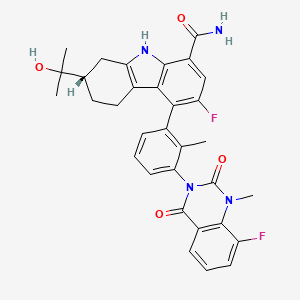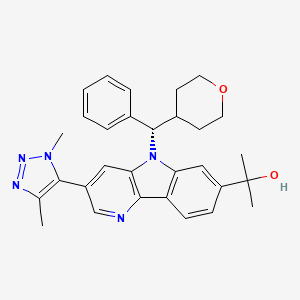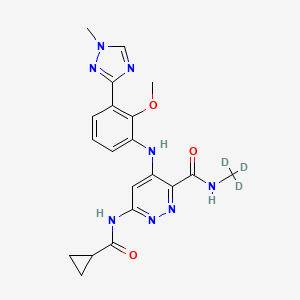
BRD4-Kinases-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4-Kinases-IN-3 is a dual BRD4-Kinases inhinitor that acts as a value added multi-targeted chemical probe for cancer therapeutics.
Scientific Research Applications
Role in Alternative Splicing
BRD4, a bromodomain protein, plays a critical role in the regulation of alternative splicing. Research by Uppal et al. (2019) demonstrated that the deletion of BRD4 in thymocyte differentiation and T cell acute lymphoblastic leukemia (T-ALL) cells alters splicing patterns, particularly affecting exon skipping. This suggests BRD4's involvement in splicing regulation through its interaction with the splicing machinery during transcription elongation (Uppal et al., 2019).
Epigenetic and Transcriptional Regulation
BRD4 is a pivotal player in cancer and inflammatory diseases due to its role in transcriptional and epigenetic regulation. Devaiah et al. (2016) highlighted BRD4's involvement in maintaining chromatin structure, regulating transcription, and nucleosome clearance. Its interaction with chromatin during mitosis suggests a significant role in gene expression and regulation (Devaiah et al., 2016).
Kinase Activity
BRD4 possesses intrinsic kinase activity, crucial for phosphorylating various substrates such as RNA polymerase II. Weissman et al. (2021) reported that BRD4's kinase activity is localized to its BD2-B-BID domains, contributing to the in vivo phosphorylation of its substrates. This underlines its multifaceted role in cellular processes (Weissman et al., 2021).
Histone Acetyltransferase Activity
The histone acetyltransferase (HAT) activity of BRD4 plays a vital role in chromatin remodeling. Devaiah et al. (2016) discovered that BRD4 acetylates histones, contributing to nucleosome eviction and chromatin decompaction, thereby activating transcription. This activity makes BRD4 a key regulator in chromatin structure and transcription (Devaiah et al., 2016).
Therapeutic Target Potential
BRD4's involvement in chromatin remodeling and transcriptional regulation makes it a promising therapeutic target. Chen et al. (2022) discussed the development of dual BRD4-kinase inhibitors, aiming to address limitations of single BRD4 inhibitors and improve therapeutic outcomes, particularly in cancer treatment (Chen et al., 2022).
Involvement in Cancer and Viral Life Cycle
BRD4 has been implicated in various steps of the papillomavirus life cycle, as reported by Iftner et al. (2017), highlighting its significance in viral gene transcription and replication. Additionally, it plays a role in breast cancer cell malignancy via the regulation of Snail, as explored by Lu et al. (2019) (Iftner et al., 2017); (Lu et al., 2019).
properties
CAS RN |
1877286-69-5 |
|---|---|
Product Name |
BRD4-Kinases-IN-3 |
Molecular Formula |
C26H34FN7O2S |
Molecular Weight |
527.66 |
IUPAC Name |
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)phenyl)-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31) |
InChI Key |
OGJFKWUOCYNWAB-UHFFFAOYSA-N |
SMILES |
CC(S(=O)(NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C)CC4)C(F)=C3)=NC=C2C)=C1)=O)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRD4-Kinases-IN-3; BRD4 Kinases IN 3; BRD4KinasesIN3; BRD4 kinases inhibitor 3; BRD4-Kinases inhibitor-3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



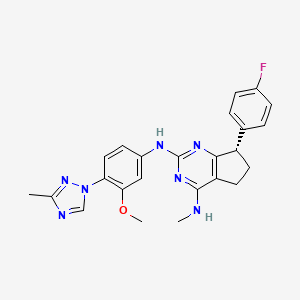
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
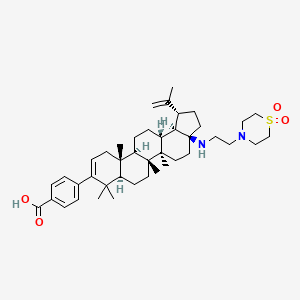
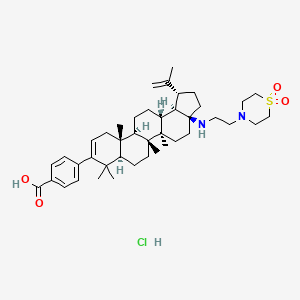
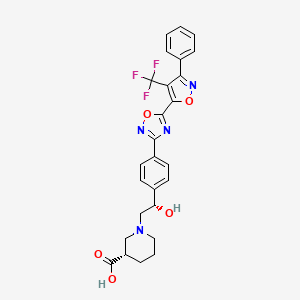
![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)
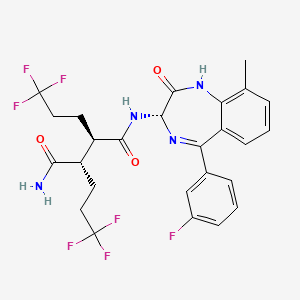
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
